N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide
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Overview
Description
N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide is a compound belonging to the pyrazole family, which is known for its diverse biological and pharmacological activities Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature range of 60-80°C for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent such as ethanol or tetrahydrofuran, room temperature to reflux.
Substitution: Halogenating agents, alkylating agents; conditionssolvent such as dichloromethane or acetonitrile, room temperature to reflux.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.
Scientific Research Applications
N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- 4-bromophenyl-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide
- 1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone
Uniqueness
N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide stands out due to its unique structure, which imparts specific biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-6-12(17)15(14-8)11-5-3-4-10(7-11)13-9(2)16/h3-5,7H,6H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRLMJRABIBXDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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